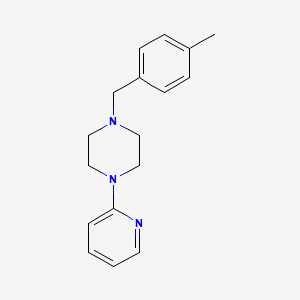
3-(3-acetyl-5-oxo-2-thioxo-4-imidazolidinylidene)-1,3-dihydro-2H-indol-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(3-acetyl-5-oxo-2-thioxo-4-imidazolidinylidene)-1,3-dihydro-2H-indol-2-one, also known as thioflavin T, is a small molecule that has been widely used in scientific research for its unique fluorescent properties. Thioflavin T is a benzothiazole derivative and is commonly used as a fluorescent dye for detecting amyloid fibrils in biological samples.
Mécanisme D'action
Thioflavin T binds to the beta-sheet structure of amyloid fibrils through hydrophobic interactions and hydrogen bonding. The binding of 3-(3-acetyl-5-oxo-2-thioxo-4-imidazolidinylidene)-1,3-dihydro-2H-indol-2-one T to amyloid fibrils results in a conformational change of the molecule, which leads to an increase in fluorescence intensity. Thioflavin T has a high affinity for amyloid fibrils and can detect even small amounts of fibrils in biological samples.
Biochemical and physiological effects:
Thioflavin T has no known biochemical or physiological effects on living organisms. The molecule is non-toxic and does not interact with cellular processes. Thioflavin T is used solely as a research tool for detecting amyloid fibrils in biological samples.
Avantages Et Limitations Des Expériences En Laboratoire
Thioflavin T has several advantages as a research tool. It is a small molecule that can easily penetrate biological samples, including brain tissues and cerebrospinal fluid. Thioflavin T has a high affinity for amyloid fibrils and can detect even small amounts of fibrils in biological samples. Thioflavin T is also relatively inexpensive and easy to synthesize. However, 3-(3-acetyl-5-oxo-2-thioxo-4-imidazolidinylidene)-1,3-dihydro-2H-indol-2-one T has some limitations as a research tool. It is not specific for amyloid fibrils and can bind to other structures, including lipids and nucleic acids. Thioflavin T is also sensitive to pH and temperature changes, which can affect its fluorescence properties.
Orientations Futures
Thioflavin T has been widely used in scientific research for several decades, and its applications continue to expand. Future research could focus on developing more specific fluorescent dyes for detecting amyloid fibrils and other protein aggregates. Researchers could also explore the use of 3-(3-acetyl-5-oxo-2-thioxo-4-imidazolidinylidene)-1,3-dihydro-2H-indol-2-one T in live-cell imaging and in vivo imaging of amyloid fibrils. Additionally, 3-(3-acetyl-5-oxo-2-thioxo-4-imidazolidinylidene)-1,3-dihydro-2H-indol-2-one T could be used to study the kinetics of protein-protein interactions and to screen potential drug candidates for their ability to inhibit protein aggregation.
Méthodes De Synthèse
Thioflavin T can be synthesized by reacting 2-hydroxybenzaldehyde with 2-aminobenzothiazole in the presence of acetic anhydride and sulfur. The reaction results in the formation of 3-(3-acetyl-5-oxo-2-thioxo-4-imidazolidinylidene)-1,3-dihydro-2H-indol-2-one as a yellowish-green powder. The synthesis of 3-(3-acetyl-5-oxo-2-thioxo-4-imidazolidinylidene)-1,3-dihydro-2H-indol-2-one T is relatively simple and can be carried out in a laboratory setting.
Applications De Recherche Scientifique
Thioflavin T is widely used in scientific research for its ability to bind to amyloid fibrils and emit fluorescence upon binding. Amyloid fibrils are protein aggregates that are associated with several neurodegenerative diseases, including Alzheimer's disease, Parkinson's disease, and Huntington's disease. Thioflavin T is commonly used as a fluorescent dye for detecting amyloid fibrils in biological samples, including brain tissues and cerebrospinal fluid. Thioflavin T is also used to study the kinetics of amyloid fibril formation and to screen potential drug candidates for their ability to inhibit amyloid fibril formation.
Propriétés
IUPAC Name |
3-(3-acetyl-5-hydroxy-2-sulfanylidene-1H-imidazol-4-yl)indol-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9N3O3S/c1-6(17)16-10(12(19)15-13(16)20)9-7-4-2-3-5-8(7)14-11(9)18/h2-5,19H,1H3,(H,15,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RFIJLGLKDPLGJN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1C(=C(NC1=S)O)C2=C3C=CC=CC3=NC2=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5-[(4-methyl-1-piperazinyl)sulfonyl]-2-pyridinol](/img/structure/B5869340.png)
![N'-{[(4-chloro-3,5-dimethylphenoxy)acetyl]oxy}-3-nitrobenzenecarboximidamide](/img/structure/B5869357.png)
![5-[(trifluoroacetyl)amino]isophthalamide](/img/structure/B5869366.png)
![1-[2-(ethylthio)benzoyl]azepane](/img/structure/B5869368.png)
![2-methoxy-4-{[4-(3-phenyl-2-propen-1-yl)-1-piperazinyl]methyl}phenol](/img/structure/B5869390.png)
![N-[3-(benzyloxy)benzyl]-3,4-difluoroaniline](/img/structure/B5869393.png)
![2-[(4-pyridinylmethyl)thio]-6,7-dihydro-5H-cyclopenta[b]pyridine-3-carbonitrile](/img/structure/B5869397.png)


![4-chloro-2-{[(3,4-dimethylphenoxy)acetyl]amino}benzoic acid](/img/structure/B5869417.png)
![3-[(4-chlorophenyl)thio]-N-cyclopentylpropanamide](/img/structure/B5869418.png)

